molecular formula C11H12N4O B2356257 N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1487318-93-3

N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2356257
CAS RN: 1487318-93-3
M. Wt: 216.244
InChI Key: FUFVVYNOQMGIAF-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide, also known as DMTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTA is a member of the triazole family of compounds, which have been found to exhibit a range of interesting biological properties.

Scientific Research Applications

Potential Applications in Scientific Research

Antitumor Activity

Compounds with triazole components have been investigated for their antitumor properties. For example, triazene derivatives have shown curative activity against specific leukemia strains, suggesting that triazole compounds, including N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide, could be explored for their potential antitumor effects (Stevens et al., 1984).

Antimicrobial Properties

The synthesis of novel 1H-1,2,3-triazole-4-carboxamides has been documented, with some compounds showing moderate to good antimicrobial activities against primary pathogens. This indicates a potential area of research for N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide in studying its antimicrobial properties (Pokhodylo et al., 2021).

Chemical Synthesis and Reactivity

Research into the chemical reactivity of triazole derivatives, including studies on cycloadditions of lithium alkynamides produced by fragmentation of triazoles, offers insights into the synthetic versatility and potential applications of these compounds in organic synthesis (Ghose & Gilchrist, 1991).

Enzyme Inhibition

Triazole derivatives have been studied for their enzyme inhibition properties, which could be a significant area of application for N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide. This includes research on cholinesterase inhibition, indicating potential therapeutic applications in conditions like Alzheimer's disease (Riaz et al., 2020).

Metal-Organic Frameworks (MOFs)

The development of Zn(II)-based metal–organic frameworks utilizing triazolate–carboxylate linkers indicates an interest in triazole compounds for constructing materials with distinct gas sorption behaviors, which could extend to the study of N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide in materials science (Chen et al., 2016).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-3-4-9(5-8(7)2)13-11(16)10-6-12-15-14-10/h3-6H,1-2H3,(H,13,16)(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFVVYNOQMGIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide

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